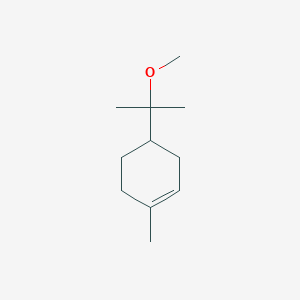

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-

描述

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- (CAS 14576-08-0) is a substituted cyclohexene derivative with the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g/mol . Its structure features a cyclohexene backbone modified by a 1-methyl group at position 1 and a 4-(1-methoxy-1-methylethyl) substituent at position 2. The methoxy and branched methyl groups confer moderate lipophilicity (LogP = 3.89) and influence its solubility in organic solvents .

This compound is utilized in reverse-phase HPLC analysis (using columns like Newcrom R1) for pharmacokinetic studies and impurity isolation due to its distinct chromatographic behavior . It is also listed as an inert ingredient in pesticides and industrial products, reflecting its stability and low reactivity in formulations .

属性

IUPAC Name |

4-(2-methoxypropan-2-yl)-1-methylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9-5-7-10(8-6-9)11(2,3)12-4/h5,10H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJHQHJWHJRTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041819 | |

| Record name | Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14576-08-0 | |

| Record name | α-Terpinyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14576-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-terpinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014576080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-methoxy-1-methylethyl)-1-methylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL .ALPHA.-TERPINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J85U4SDI1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- typically involves the alkylation of cyclohexene derivatives. One common method is the reaction of cyclohexene with methoxyisopropyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

化学反应分析

Types of Reactions

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.

科学研究应用

Analytical Applications

Separation Techniques:

One of the primary applications of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It has been successfully separated using the Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. This method allows for the effective isolation of impurities and is suitable for pharmacokinetic studies .

Synthesis and Intermediate Use

Fine Chemical Intermediates:

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- serves as a fine chemical intermediate in organic synthesis. Its unique structure allows it to be a precursor in the synthesis of various compounds, including fragrances and flavoring agents. The presence of the methoxy group enhances its reactivity and versatility in synthetic pathways.

Industrial Applications

Fragrance Industry:

Due to its pleasant odor profile, Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- is utilized in the fragrance industry. It can be found in scented products such as air fresheners and personal care items where it contributes to the overall scent profile .

Potential in Agrochemicals:

The compound's structure suggests potential applications in the development of agrochemicals, particularly as a building block for herbicides or insecticides. Its reactivity could allow for modifications that enhance efficacy against specific pests or weeds.

Case Study: HPLC Analysis

A study demonstrated the effectiveness of using Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- in HPLC for separating complex mixtures. The research highlighted that using smaller particle columns (3 µm) significantly improved resolution and speed during analysis, making it suitable for high-throughput laboratories .

Research on Synthesis Pathways

Research has indicated that Cyclohexene derivatives can be synthesized through various methods involving cyclization reactions. These pathways often utilize cyclohexene as a starting material due to its stability and reactivity under different conditions .

作用机制

The mechanism of action of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is converted to active metabolites.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with structurally related cyclohexene/cyclohexane derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents | Applications |

|---|---|---|---|---|---|---|

| Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- | 14576-08-0 | C₁₁H₂₀O | 168.28 | 3.89 | 1-methyl, 4-(methoxy-methylethyl) | HPLC analysis, inert ingredients |

| Cyclohexane, (1-ethoxy-1-methylethyl)- | 72727-64-1 | C₁₁H₂₂O | 170.29 | ~4.2* | 1-ethoxy-1-methylethyl | Chemical synthesis, coatings |

| (1R,2S,4S)-2-Chloro-4-methyl-1-isopropylcyclohexane | 104012-59-1 | C₁₀H₁₉Cl | 174.71 | ~4.5* | Chloro, isopropyl, methyl | Pharmaceutical intermediates |

| Cyclohexene (parent compound) | 110-83-8 | C₆H₁₀ | 82.14 | 2.86 | None | Nylon production, catalysis |

*Estimated based on substituent contributions.

Key Observations:

- Substituent Effects: The methoxy group in the target compound enhances polarity compared to non-oxygenated analogs (e.g., cyclohexene), but its lipophilicity remains higher than cyclohexene due to branched methyl groups .

- Chloro vs. Methoxy : Chlorinated derivatives (e.g., 104012-59-1) exhibit higher LogP and reactivity, making them suitable for electrophilic reactions in drug synthesis .

- Ethoxy vs. Methoxy : The ethoxy analog (72727-64-1) has a marginally higher molecular weight and lipophilicity, favoring applications in hydrophobic coatings .

Reactivity and Functional Roles

- Epoxide Reactivity : Unlike cyclohexene oxide derivatives (), the target compound lacks an epoxide ring, reducing its utility in cross-linking reactions but enhancing stability in formulations.

- Biological Activity: Cyclohexene derivatives are implicated in neuroactive and anti-inflammatory pathways , though the target compound’s role remains unstudied.

Industrial and Regulatory Considerations

- Analytical Use : The target compound’s chromatographic utility contrasts with simpler cyclohexene derivatives, which are more volatile and less suited for HPLC .

生物活性

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- (CAS Number: 14576-08-0) is an organic compound with a unique structure that includes a cyclohexene ring substituted with methoxy and methyl groups. This compound has garnered interest in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 182.27 g/mol |

| Density | 0.884 g/cm³ |

| Boiling Point | 200.5 °C at 760 mmHg |

| Flash Point | 61.4 °C |

The biological activity of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The presence of the methoxy and methyl groups enhances its binding affinity and specificity for molecular targets, which may include:

- Enzymatic Modulation : The compound may influence enzyme activity, potentially acting as an inhibitor or activator depending on the target enzyme.

- Signal Transduction Pathways : It may participate in cellular signaling processes that regulate metabolic pathways and cellular responses.

Biological Activities

Research indicates that Cyclohexene derivatives can exhibit a range of biological activities:

- Anti-inflammatory Effects : Some studies have suggested that compounds similar to Cyclohexene can reduce inflammation by modulating pro-inflammatory cytokines.

- Antimicrobial Properties : There is evidence to suggest that these compounds may possess antimicrobial activity against certain bacteria and fungi, making them candidates for further exploration in medicinal applications.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- In vitro studies have shown that Cyclohexene derivatives can inhibit specific enzymes involved in metabolic pathways, indicating potential applications in drug development for metabolic disorders.

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of various cyclohexene derivatives, including Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for further research in antimicrobial therapies.

-

Anti-inflammatory Research :

- Research conducted on cyclohexene compounds demonstrated their ability to modulate inflammatory responses in cellular models, providing insights into their potential use in treating inflammatory diseases.

Future Directions

The unique structural features of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- present opportunities for further research:

- Synthesis of Derivatives : Developing new derivatives could enhance biological activity and specificity.

- Clinical Trials : Investigating the therapeutic potential of this compound through clinical trials could lead to new treatments for inflammatory and infectious diseases.

- Mechanistic Studies : Further elucidation of the mechanisms by which this compound interacts with biological targets will be crucial for understanding its full potential.

常见问题

What are the recommended synthetic routes for Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- in laboratory settings?

Answer:

The synthesis of this compound typically involves alkylation or etherification of substituted cyclohexene precursors. For example, a Friedel-Crafts alkylation using a methoxy-substituted isopropyl group could introduce the 4-(1-methoxy-1-methylethyl) substituent. Alternatively, nucleophilic substitution reactions on pre-functionalized cyclohexene derivatives (e.g., epoxide intermediates) may yield the target structure. Reaction optimization should focus on controlling steric hindrance from the bulky substituents and ensuring regioselectivity. Analytical techniques like GC-MS or HPLC should monitor reaction progress and purity .

How can NMR and IR spectroscopy be utilized to confirm the structure and substituent positions of this compound?

Answer:

- ¹H NMR : The methoxy group (-OCH₃) produces a singlet near δ 3.2–3.4 ppm. The methyl groups on the isopropyl substituent (1-methylethyl) appear as doublets or septets in the δ 1.0–1.5 ppm range. The cyclohexene double bond protons (C=C) resonate around δ 5.5–6.0 ppm, with coupling constants (J ≈ 10 Hz) indicating trans configuration .

- ¹³C NMR : The quaternary carbon adjacent to the methoxy group appears near δ 70–80 ppm, while the cyclohexene carbons are in the δ 120–130 ppm range .

- IR Spectroscopy : Stretching vibrations for C-O (methoxy) are observed at ~1100 cm⁻¹, and C=C stretches appear near 1650 cm⁻¹ .

What strategies resolve contradictions in stereochemical assignments derived from NMR and X-ray crystallography data?

Answer:

Discrepancies between NMR-derived stereochemistry and X-ray crystallography may arise from dynamic effects (e.g., ring puckering in cyclohexene) or crystal-packing distortions. To resolve this:

- Perform variable-temperature NMR to assess conformational flexibility.

- Use NOESY/ROESY to detect spatial proximity between substituents, confirming axial/equatorial orientations.

- Compare experimental X-ray data (bond angles, torsion angles) with computational models (DFT or molecular mechanics) .

How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

Key factors include:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions but avoid excess to prevent over-alkylation.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like polymerization of the cyclohexene backbone.

- Purification : Column chromatography with silica gel or reverse-phase HPLC isolates the target compound from diastereomers or oligomeric byproducts .

What are the key thermodynamic properties of this compound, and how are they determined experimentally?

Answer:

- Boiling Point/Melting Point : Determined via differential scanning calorimetry (DSC) or capillary tube methods. The bulky substituents likely lower melting points due to reduced crystallinity.

- Vapor Pressure : Measured using static or dynamic gas saturation techniques. Low vapor pressure is expected due to the compound’s high molecular weight.

- Solubility : Evaluated in solvents like ethanol, hexane, and DMSO via gravimetric analysis. The methoxy group enhances polarity, increasing solubility in polar solvents .

What in vitro models are suitable for assessing the compound’s potential endocrine-disrupting activity?

Answer:

- ER/AR Binding Assays : Use recombinant yeast or mammalian cell lines expressing estrogen (ER) or androgen receptors (AR) to test ligand binding.

- CYP450 Inhibition : Evaluate interference with steroidogenic enzymes (e.g., CYP19 aromatase) using human microsomal preparations.

- Transcriptional Activation : Luciferase reporter assays in H295R adrenal cells measure alterations in steroid hormone synthesis pathways. Reference the EPA’s Endocrine Disruptor Screening Program (EDSP) tiered testing framework .

What safety protocols are recommended based on the compound’s toxicological profile?

Answer:

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (skin/eyes) noted in structurally similar cyclohexene derivatives .

- Storage : Store in airtight containers under inert gas (N₂) to prevent oxidation.

- Waste Disposal : Neutralize with dilute acid/base before incineration, adhering to EPA guidelines for organic solvents .

How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Answer:

- Acidic/Basic Conditions : The methoxy group is susceptible to hydrolysis under strong acidic (H₃O⁺) or basic (OH⁻) conditions, forming cyclohexanol derivatives. Stability studies via HPLC at pH 2–12 quantify degradation rates.

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. For long-term storage, maintain temperatures below 4°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。